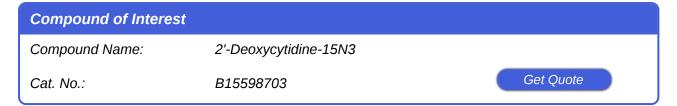


## Technical Guide: Physical Characteristics of 2'-Deoxycytidine-<sup>15</sup>N<sub>3</sub>

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2'-Deoxycytidine-15N<sub>3</sub>, a stable isotope-labeled nucleoside crucial for a variety of research applications, particularly in mass spectrometry-based quantitative analysis and metabolic flux studies.

## **Core Physical and Chemical Properties**

2'-Deoxycytidine-¹⁵N₃ is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine. The incorporation of three ¹⁵N atoms into the cytidine base results in a predictable mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

#### **General Information**



Property	Value	Source
IUPAC Name	4-(¹⁵N)azanyl-1INVALID- LINKpyrimidin-2-one	[1][2]
Synonyms	Deoxycytidine- <sup>15</sup> N <sub>3</sub> , Cytosine deoxyriboside- <sup>15</sup> N <sub>3</sub> , Deoxyribose cytidine- <sup>15</sup> N <sub>3</sub>	[3]
Chemical Formula	C <sub>9</sub> H <sub>13</sub> <sup>15</sup> N <sub>3</sub> O <sub>4</sub>	[4]
Unlabeled CAS Number	951-77-9	[4][5][6]

**Physical and Chemical Data** 

Property Property	Value	Source
Molecular Weight	230.19 g/mol , 230.20 g/mol	[1][4][5][6]
Appearance	White powder, White crystalline powder	[4][7][8]
Purity	≥98%, ≥99% (HPLC)	[4][5][6]
Isotopic Enrichment	96-98 atom % <sup>15</sup> N	[4]
Melting Point	209-211°C (for unlabeled compound)	[7][9]
Solubility	Soluble in water and DMSO. For unlabeled 2'- Deoxycytidine, water solubility is 50 mg/mL, clear, colorless to very faintly yellow.	[7]
Storage Conditions	Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.	[5][6][8]
Stability	Stable if stored under recommended conditions.	[4]



## **Experimental Protocols**

While specific experimental protocols for the characterization of each batch of 2'Deoxycytidine-15N<sub>3</sub> are proprietary to the manufacturers, the following are generalized methodologies for key analytical techniques used to verify its identity and purity.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To confirm the chemical structure and isotopic labeling of 2'-Deoxycytidine-15N3.

#### Methodology:

- Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D<sub>2</sub>O) or DMSO-d<sub>6</sub>.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra. Due to the <sup>15</sup>N labeling, characteristic changes in the spectra, such as splitting patterns or the absence of certain signals in <sup>15</sup>N-decoupled spectra, can be observed.
- Data Analysis: Compare the obtained spectra with known spectra of unlabeled 2'-deoxycytidine and analyze the coupling constants to confirm the positions of the <sup>15</sup>N labels.
   For unlabeled 2'-Deoxycytidine in water at 600 MHz, characteristic <sup>1</sup>H NMR shifts are observed at approximately 7.83, 6.28, 5.89, 4.44, 4.03, 3.83, 3.73, and 2.38 ppm.[10]

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of 2'-Deoxycytidine-15N3.

#### Methodology:

 Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol with a small amount of formic acid for ionization enhancement.



- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For unlabeled 2'-deoxycytidine, the exact mass is 227.091 u.[11]
- Data Analysis: The mass spectrum of 2'-Deoxycytidine-¹⁵N₃ will show a parent ion peak corresponding to its labeled molecular weight (approximately 230.08171059 Da).[1] The isotopic distribution pattern can be analyzed to confirm the level of ¹⁵N enrichment. In tandem MS (MS/MS), characteristic fragmentation patterns can be observed, for instance, a transition from m/z 231 to m/z 115.[12]

## **High-Performance Liquid Chromatography (HPLC)**

Objective: To assess the purity of 2'-Deoxycytidine-15N3.

#### Methodology:

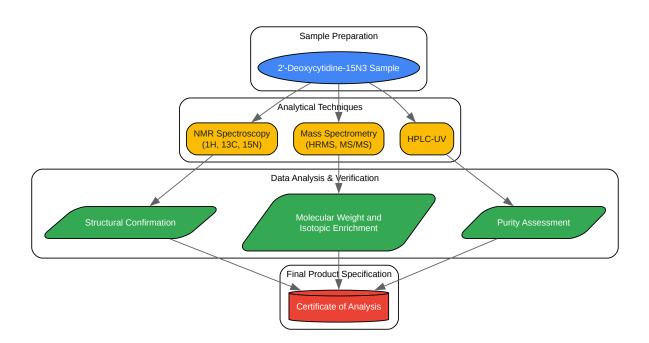
- Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
- Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
- Chromatographic Conditions:
  - Mobile Phase: A gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
  - Flow Rate: Typically 0.5-1.0 mL/min.
  - Detection Wavelength: Monitor the absorbance at the λmax of cytidine, which is around 270-280 nm.
- Data Analysis: The purity is determined by integrating the peak area of the main compound and any impurities. A purity of ≥98% is common for this product.[4][5][6]



# Visualizations Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of 2'-  $Deoxycytidine^{-15}N_3$ .





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Caption: Workflow for the characterization of 2'-Deoxycytidine-15N3.



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